2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a combination of pyrimidine, piperidine, tetrahydrofuran, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as pyrimidin-2-yloxy and tetrahydrofuran-3-yl derivatives. These intermediates are then coupled with piperidin-1-yl and pyridin-3-yl groups under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes, receptors, and nucleic acids can provide insights into its therapeutic potential.
Medicine
In medicinal chemistry, this compound may be studied for its potential as a drug candidate. Its ability to modulate specific biological pathways could make it a valuable lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine: This compound is unique due to its combination of pyrimidine, piperidine, tetrahydrofuran, and pyridine moieties.
(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanol: A similar compound with a hydroxyl group instead of a methanone group.
(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)ethanone: A similar compound with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-18(14-2-3-17(22-12-14)26-16-6-11-25-13-16)23-9-4-15(5-10-23)27-19-20-7-1-8-21-19/h1-3,7-8,12,15-16H,4-6,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIHEIBWZSDDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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